molecular formula C18H28N2O4 B11657272 Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

Cat. No.: B11657272
M. Wt: 336.4 g/mol
InChI Key: BWRWURXDULRAJX-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a hydroxypropyl group and a dimethylphenoxy moiety, making it a versatile molecule in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dimethylphenol and 2,3-epoxypropyl ether.

    Reaction with Piperazine: The 3,5-dimethylphenol is reacted with 2,3-epoxypropyl ether in the presence of a base to form 3-(3,5-dimethylphenoxy)-2-hydroxypropyl ether.

    Formation of Piperazine Derivative: The resulting product is then reacted with ethyl piperazine-1-carboxylate under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition or activation of specific cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-(3,5-dimethylphenoxy)acetylamino)benzoate
  • Ethyl 4-(3-(3,5-dimethylphenoxy)propyl)piperazine-1-carboxylate

Uniqueness

Ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O4/c1-4-23-18(22)20-7-5-19(6-8-20)12-16(21)13-24-17-10-14(2)9-15(3)11-17/h9-11,16,21H,4-8,12-13H2,1-3H3

InChI Key

BWRWURXDULRAJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O

Origin of Product

United States

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